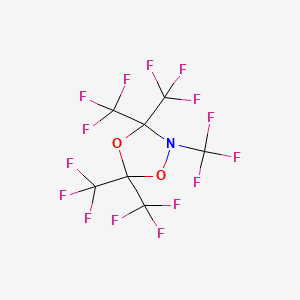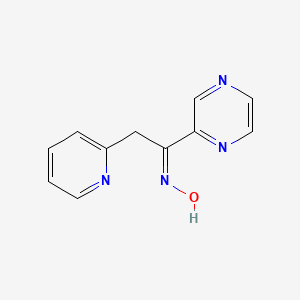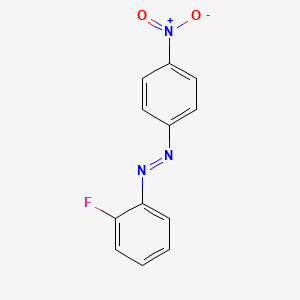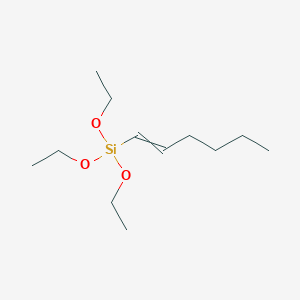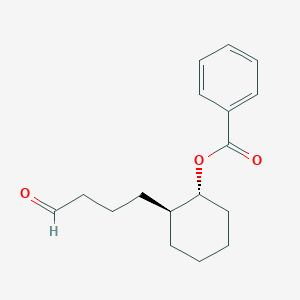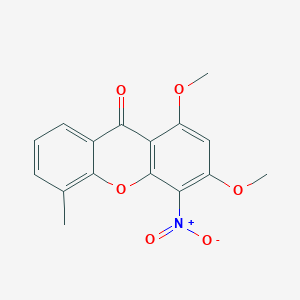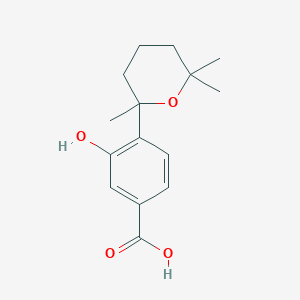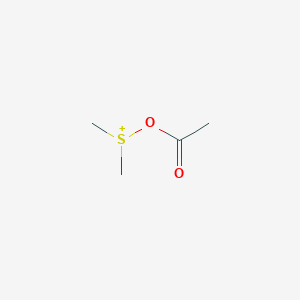
(Acetyloxy)(dimethyl)sulfanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acetyloxy)(dimethyl)sulfanium is a sulfonium compound, which is a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three organic substituents. These compounds are known for their unique chemical properties and reactivity, making them valuable in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Acetyloxy)(dimethyl)sulfanium can be synthesized through the reaction of dimethyl sulfide with acetic anhydride under controlled conditions. The reaction proceeds via nucleophilic substitution, where the sulfur atom in dimethyl sulfide attacks the carbonyl carbon of acetic anhydride, leading to the formation of the sulfonium compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors where dimethyl sulfide and acetic anhydride are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Acetyloxy)(dimethyl)sulfanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium compound back to its corresponding thioether.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfonium compounds.
Wissenschaftliche Forschungsanwendungen
(Acetyloxy)(dimethyl)sulfanium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of sulfur ylides, which are valuable intermediates in organic synthesis.
Biology: Studied for its potential role in biological methylation processes.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (acetyloxy)(dimethyl)sulfanium involves its ability to act as a methylating agent. The positively charged sulfur atom can transfer a methyl group to various nucleophiles, facilitating methylation reactions. This property is particularly useful in biological systems where methylation plays a crucial role in regulating gene expression and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsulfonium iodide: Another sulfonium compound with similar reactivity but different substituents.
Dimethylsulfoniopropionate: A naturally occurring sulfonium compound found in marine organisms.
Uniqueness
(Acetyloxy)(dimethyl)sulfanium is unique due to its acetyloxy group, which imparts distinct reactivity and chemical properties compared to other sulfonium compounds. This makes it particularly valuable in specific synthetic applications where the acetyloxy group can be selectively modified .
Eigenschaften
CAS-Nummer |
62759-71-1 |
|---|---|
Molekularformel |
C4H9O2S+ |
Molekulargewicht |
121.18 g/mol |
IUPAC-Name |
acetyloxy(dimethyl)sulfanium |
InChI |
InChI=1S/C4H9O2S/c1-4(5)6-7(2)3/h1-3H3/q+1 |
InChI-Schlüssel |
PLGQPJVJZWKUAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O[S+](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)

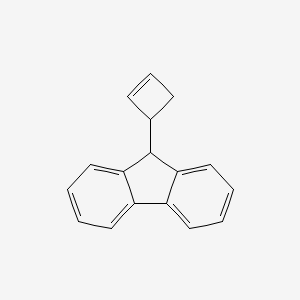
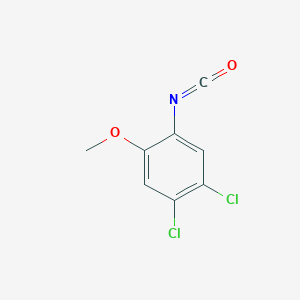
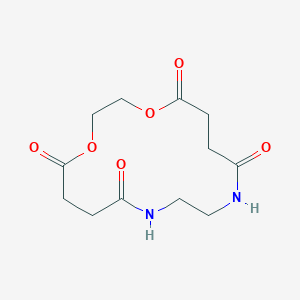
![4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14513091.png)
